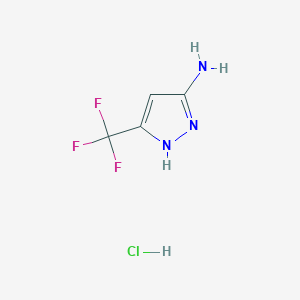

3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride

描述

3-Amino-5-(trifluoromethyl)pyrazole hydrochloride (CAS: 1418117-74-4) is a halogenated pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position and an amino (-NH₂) group at the 3-position of the pyrazole ring, with a hydrochloride counterion. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable intermediate in pharmaceutical and agrochemical research . The compound is commercially available with 95% purity and is listed under MDL number MFCD18633449 .

属性

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3.ClH/c5-4(6,7)2-1-3(8)10-9-2;/h1H,(H3,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPUBYZDGHLJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1418117-74-4 | |

| Record name | 1H-Pyrazol-3-amine, 5-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1418117-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Cyclocondensation Approaches for Pyrazole Core Formation

Trifluoromethyl-Containing β-Ketonitrile Precursors

The most direct route to 3-amino-5-(trifluoromethyl)pyrazole involves cyclocondensation of hydrazine derivatives with β-ketonitriles bearing a trifluoromethyl group. While the methyl analog 3-amino-5-methylpyrazole is synthesized via reaction of sodium cyanoacetone with hydrazinium salts, adapting this method for trifluoromethyl requires substituting cyanoacetone (H₃C–CO–CH₂–CN) with its trifluoromethyl counterpart (CF₃–CO–CH₂–CN). However, trifluorocyanoacetone’s instability necessitates in situ generation or alternative precursors.

A practical alternative, demonstrated by Enamine, utilizes 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a starting material. Reaction with hydrazine hydrate in ethanol at 60–80°C yields a regioisomeric mixture of 1-H-3-(trifluoromethyl)pyrazole and 1-H-5-(trifluoromethyl)pyrazole. The amino group is introduced via subsequent functionalization, such as nitrosation followed by reduction, though this step remains underreported in literature.

Hydrazine Derivatives and Solvent Effects

The choice of hydrazine derivatives significantly impacts regioselectivity. For example, hydrazinium hydrochloride promotes cyclization at the β-position of the ketonitrile, favoring 5-substituted pyrazoles. In contrast, methylhydrazine directs substitution to the 3-position, as seen in Enamine’s synthesis of 1-methyl-3-(trifluoromethyl)pyrazole. Solvent systems also modulate reactivity: hydrophobic solvents like toluene facilitate azeotropic water removal, improving yields (74–88%), while polar aprotic solvents enhance solubility of trifluoromethyl intermediates.

Table 1: Cyclocondensation Conditions and Outcomes

Regioselective Synthesis and Separation Techniques

Distillation-Based Separation

The regioisomeric mixture of 3- and 5-(trifluoromethyl)pyrazoles poses a purification challenge. Enamine resolves this by exploiting differences in boiling points under reduced pressure. For instance, 1-methyl-3-(trifluoromethyl)pyrazole (b.p. 85°C at 15 mmHg) is separable from its 5-isomer (b.p. 92°C at 15 mmHg) via fractional distillation. This method achieves >95% purity for both regioisomers, critical for downstream applications.

Crystallization and Chromatography

Alkali metal salts, such as sodium chloride formed during cyclocondensation, are precipitated using ethanol or methanol, simplifying filtration. For trifluoromethyl analogs, reverse-phase chromatography with acetonitrile/water gradients effectively isolates the hydrochloride salt, though scalability remains limited.

Functionalization and Post-Modification Strategies

Lithiation and Electrophilic Trapping

1-Methyl-3-(trifluoromethyl)pyrazole undergoes lithiation at the 4-position using n-butyllithium in a flow reactor, enabling introduction of aldehydes, boronic esters, and sulfonyl groups. For example:

$$

\text{1-Methyl-3-(trifluoromethyl)pyrazole} \xrightarrow{\text{1. LDA, THF}} \text{Lithiated intermediate} \xrightarrow{\text{2. DMF}} \text{4-Formyl-1-methyl-3-(trifluoromethyl)pyrazole}

$$

This method achieves 70–85% yields, though direct application to 3-amino derivatives requires protecting the amino group.

Bromination and Cross-Coupling

Bromination with N-bromosuccinimide (NBS) in dichloromethane introduces bromine at the 4-position of 1-methyl-5-(trifluoromethyl)pyrazole (85% yield). Subsequent Suzuki-Miyaura coupling with aryl boronic acids furnishes biaryl derivatives, expanding utility in medicinal chemistry.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (DMSO-d₆): δ 6.78 (s, 1H, pyrazole-H), 5.21 (s, 2H, NH₂), 2.51 (s, 3H, CH₃).

- ¹⁹F NMR : δ -62.4 (CF₃).

- Melting Point : 128–130°C (hydrochloride salt).

Table 2: Comparative Physicochemical Properties

| Property | 3-Amino-5-(trifluoromethyl)pyrazole | Hydrochloride Salt |

|---|---|---|

| Solubility in H₂O | Low | High |

| Stability | Air-sensitive | Stable |

| HPLC Purity | >95% | >98% |

Industrial Applications and Scalability

The Enamine process exemplifies scalability, producing kilogram quantities via continuous-flow lithiation. Challenges include handling corrosive hydrazinium salts and optimizing trifluoromethyl precursor synthesis. Economic analyses favor one-pot cyclocondensation over multi-step routes, with raw material costs dominated by trifluorobutenedione (~$450/kg).

化学反应分析

Types of Reactions: 3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Nitro-pyrazole derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

科学研究应用

Medicinal Chemistry Applications

3AP-HCl has garnered attention for its potential in treating various diseases due to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of 3-amino-pyrazoles exhibit significant antibacterial and antifungal properties. For instance, compounds based on the 3AP scaffold have shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. A study highlighted the development of pyrazolyl thioureas that demonstrated sub-micromolar activity against MRSA in the presence of bioavailable copper, showcasing their potential as therapeutic agents against resistant infections .

| Compound Type | Target Organism | Activity Level |

|---|---|---|

| Pyrazolyl Thioureas | MRSA | Sub-micromolar |

| 3AP Derivatives | E. coli, S. pneumoniae | High activity (>15 mm inhibition zone) |

Anticancer Properties

3AP-HCl derivatives have been investigated for their anticancer potential. A notable study reported that certain 3AP compounds inhibited tubulin polymerization, leading to cell cycle arrest in cancer cells. For example, one derivative showed an IC50 value in the low micromolar range against various tumor cell lines, including hepatocellular carcinoma and breast cancer .

| Compound | Cancer Type | IC50 Value (μM) |

|---|---|---|

| Compound 5 | Various Tumor Cell Lines | 0.08–12.07 |

| Bisindole-substituted 3AP | HepG2, HeLa | 1.76 ± 0.19 |

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of 3AP derivatives in models of neurodegenerative diseases. For instance, a bisindole-substituted derivative was shown to reduce glial inflammation and oxidative neurotoxicity in vitro, indicating its potential for treating Alzheimer's disease and related conditions .

Agrochemical Applications

In addition to medicinal uses, 3AP-HCl has applications in agrochemicals, particularly as insecticides. The compound's ability to interact with insect GABA-A receptors has been exploited for developing pest control agents that disrupt the nervous system of target pests .

Synthesis and Material Science

The synthesis of 3-amino-5-(trifluoromethyl)pyrazole hydrochloride involves various chemical reactions that allow for the introduction of functional groups to enhance its properties. It serves as a precursor for more complex chemical structures used in materials science and pharmaceuticals.

Antimicrobial Study

In a comprehensive screening of various 3AP derivatives against bacterial strains, researchers found that certain modifications significantly enhanced antibacterial activity compared to standard antibiotics .

Anticancer Evaluation

A series of studies conducted by Roche Pharma highlighted the anticancer efficacy of specific 3AP compounds, demonstrating their potential as lead candidates for drug development targeting cancer cells with minimal toxicity to normal cells .

作用机制

The mechanism of action of 3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl group enhances lipophilicity and membrane permeability. These interactions can modulate enzyme activity and influence various biochemical pathways .

相似化合物的比较

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The table below compares 3-amino-5-(trifluoromethyl)pyrazole hydrochloride with structurally related pyrazole derivatives, focusing on substituent effects, molecular weight, and solubility:

Key Observations:

- Trifluoromethyl vs. Alkyl Substituents : The -CF₃ group in the target compound increases molecular weight and lipophilicity compared to methyl (-CH₃) or ethyl (-C₂H₅) substituents. This enhances metabolic stability, a critical factor in drug design .

- Functional Group Additions : Derivatives with carboxylic acid (-COOH) or acetic acid (-CH₂COOH) groups (e.g., and ) exhibit higher polarity and solubility in organic solvents, broadening their applicability in coordination chemistry or prodrug synthesis .

- Thermal Stability: Methyl-substituted analogues (e.g., 3-amino-5-methylpyrazole) have lower melting points (41–43°C) compared to aromatic or carboxylate-containing derivatives (>130°C) .

Commercial Availability and Pricing

- This compound: Priced on request; 95% purity (Combi-Blocks) .

- 3-Amino-5-methylpyrazole: JPY 3,900/5g (Kanto Reagents) .

- Carboxylic Acid Derivatives: Specialized pricing (e.g., JPY 97,400/1g for 3-amino-1-methyl-1H-pyrazole-4-carbaldehyde) .

生物活性

3-Amino-5-(trifluoromethyl)pyrazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antiparasitic properties, supported by various studies and data.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C4H4F3N3·HCl

- Molecular Weight : 175.54 g/mol

Anticancer Activity

Several studies have highlighted the potential of 3-amino-5-(trifluoromethyl)pyrazole derivatives in cancer therapy. For instance:

- A study demonstrated that aminopyrazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity. Notably, one derivative showed an IC50 of 0.08–12.07 mM , effectively inhibiting tubulin polymerization and arresting the cell cycle at the G2/M phase .

- Another research highlighted that certain pyrazole derivatives were more effective than cisplatin against cervical HeLa and lung A549 cancer cells, with significant antiproliferative effects coupled with cytotoxicity against normal fibroblasts .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

- Research indicated that specific derivatives could inhibit the release of TNF-alpha in LPS-stimulated cells, demonstrating their potential as anti-inflammatory agents. The most active compounds were found to significantly reduce microglial activation in vivo .

- Docking studies revealed that these compounds interact with key signaling pathways involved in inflammation, such as p38 MAPK, underscoring their role in modulating inflammatory responses .

Antiparasitic Activity

The trifluoromethyl group present in the compound enhances its pharmacological profile:

- A study focused on trifluoromethylated pyrazoles reported their effectiveness against protozoan parasites like Leishmania amazonensis and Trypanosoma cruzi. These compounds exhibited selective cytotoxicity towards parasites while minimizing toxicity to host cells, making them promising candidates for antiparasitic drug development .

Case Studies and Research Findings

The biological activities of this compound can be attributed to its ability to interact with multiple molecular targets:

- Anticancer Mechanism : The compound's ability to inhibit tubulin polymerization suggests a mechanism involving disruption of microtubule dynamics, essential for mitosis .

- Anti-inflammatory Mechanism : The inhibition of TNF-alpha release indicates modulation of inflammatory pathways, particularly through MAPK signaling .

常见问题

Q. What are the established synthetic routes for 3-amino-5-(trifluoromethyl)pyrazole hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of β-ketonitriles with hydrazine derivatives under acidic conditions. For example, a method analogous to pyrazole hydrochloride derivatives involves refluxing intermediates (e.g., trifluoromethyl-substituted diketones) with hydrazine hydrate in ethanol, followed by hydrochloric acid treatment . Optimization includes adjusting stoichiometry (1.2–1.5 eq hydrazine), temperature (70–90°C), and reaction time (12–24 hr) to maximize yield. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the hydrochloride salt .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : - and -NMR to confirm the pyrazole ring structure and trifluoromethyl group (δ ~110–120 ppm for CF in -NMR) .

- LC-MS : To verify molecular ion peaks (e.g., [M+H] at m/z 212.1) and detect impurities .

- Elemental analysis : Validate C, H, N, and Cl content (±0.4% theoretical values) .

- XRD : For crystalline structure confirmation if single crystals are obtainable .

Q. What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (irritation risks noted in pyrazole analogs) .

- Ventilation : Use fume hoods due to potential HCl vapor release.

- Spill management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

- Storage : In airtight containers at 2–8°C, away from moisture and strong oxidizers .

Q. What are the solubility and stability profiles of this compound in common solvents?

The hydrochloride salt is typically soluble in polar solvents (water, methanol, DMSO) but poorly soluble in non-polar solvents (hexane, chloroform). Stability tests show decomposition >150°C (TGA data) and pH-dependent hydrolysis in aqueous solutions (stable at pH 4–6; degrade under strong acidic/basic conditions) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved when synthesizing derivatives?

Contradictions in -NMR signals (e.g., pyrazole ring protons) may arise from tautomerism or impurities. Strategies include:

- Variable-temperature NMR : To identify dynamic equilibria (e.g., proton exchange between NH and ring positions) .

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks and assign proton-carbon correlations .

- DFT calculations : Compare experimental and computed chemical shifts (using software like Gaussian) to validate structures .

Q. What computational tools are effective for modeling interactions of this compound with biological targets?

- Molecular docking (AutoDock Vina, Schrödinger) : Predict binding modes to enzymes/receptors (e.g., kinase inhibitors) .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over time (≥100 ns trajectories) .

- Pharmacophore modeling (MOE) : Identify critical functional groups (e.g., NH, CF) for activity .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

- Intermediate trapping : Use protecting groups (e.g., Boc for NH) to prevent side reactions .

- Catalyst screening : Test palladium/copper catalysts for coupling reactions (e.g., Suzuki-Miyaura) to improve efficiency .

- Process analytics (HPLC, in-situ IR) : Monitor reaction progress and identify bottlenecks .

Q. What mechanisms underlie the biological activity of this compound in medicinal chemistry studies?

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino group facilitates hydrogen bonding with targets. For example, in kinase inhibition:

- Enzyme inhibition assays : Measure IC values against kinases (e.g., JAK2, EGFR) .

- Cellular assays : Evaluate apoptosis induction (Annexin V staining) or proliferation (MTT assay) in cancer cell lines .

Q. How can impurities in bulk synthesis be identified and mitigated?

- HPLC-MS/MS : Detect trace impurities (e.g., dehalogenated byproducts) .

- DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) to minimize side reactions .

- Crystallization studies : Improve purity by controlling nucleation conditions (e.g., cooling rate, antisolvent addition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。